molecular formula C12H10OS B1277843 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one CAS No. 35294-37-2

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one

Cat. No. B1277843
CAS RN: 35294-37-2
M. Wt: 202.27 g/mol
InChI Key: VZCHCIWHJLPPNF-UHFFFAOYSA-N
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Description

The compound 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one is a chemical entity that appears to be related to various research studies involving the synthesis and characterization of organic compounds with thiophene units. Thiophene derivatives are known for their electroactive properties and are often used in the development of polymers with potential applications in electronics and materials science.

Synthesis Analysis

The synthesis of thiophene-containing compounds can involve various strategies, including the reaction of diketones with aminophenols or the use of Friedel-Crafts acylation reactions. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol, which could be related to the synthesis pathway of the compound . Another relevant synthesis method includes the preparation of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which involved etherification, esterification, and Friedel-Crafts acylation reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy. These methods provide information about the functional groups present and the overall molecular conformation. For example, the structure of the synthesized 4-DTPP was confirmed using FT-IR, UV–vis, and 1H-NMR techniques . Similarly, the optimized molecular structure and vibrational frequencies of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically, which could provide insights into the structural analysis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including oxidative polymerization, cycloaddition, and conjugate addition reactions. The polymer of 4-DTPP was synthesized by oxidative polycondensation in an aqueous alkaline medium . Additionally, 4-phenylbut-3-yne-2-one, a compound with a similar phenyl ethanone structure, was shown to react with diamines and aminoethanethiol through condensation or conjugate addition, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, thermal stability, and electrical conductivity, are crucial for their potential applications. The synthesized monomer and polymer of 4-DTPP were characterized by TG–DTA, DSC, GPC, and solubility tests. Their electrical conductivities were measured, indicating their potential use in electronic applications . The first hyperpolarizability of the fluorophenyl derivative was calculated to assess its role in nonlinear optics, which might also be relevant for the analysis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Method of Application

The specific methods of application or experimental procedures would depend on the specific therapeutic property being utilized. For example, in the case of anti-microbial properties, the compound might be used in the form of a drug that is administered orally or topically .

Results or Outcomes

The results or outcomes would also depend on the specific therapeutic property. For instance, in the case of anti-microbial properties, the outcome might be the inhibition of the growth of certain bacteria .

Material Science

Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers were electropolymerized on ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . These copolymers have been used in high-contrast electrochromic devices .

Method of Application

The copolymers were electropolymerized on an ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V .

Results or Outcomes

Spectroelectrochemical investigations revealed that one of the copolymers displayed more color changes than the other. The maximum coloration efficiency of the films were calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively, in an ionic liquid solution .

Synthesis of Pyrimidine Derivatives

2-Thiopheneethylamine, a compound related to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one”, can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .

Method of Application

The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative being synthesized. For example, 2-Thiopheneethylamine might be reacted with an isothiocyanatoketone under certain conditions to produce the desired pyrimidine derivative .

Results or Outcomes

The results or outcomes would depend on the specific pyrimidine derivative being synthesized. For instance, the outcome might be the successful synthesis of a new pyrimidine derivative .

Ticlopidine Intermediate

2-Thiopheneethanol, another compound related to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one”, is used as a ticlopidine intermediate .

Method of Application

The specific methods of application or experimental procedures would depend on the specific process of synthesizing ticlopidine. For example, 2-Thiopheneethanol might be used in a certain step of the synthesis process .

Results or Outcomes

The results or outcomes would depend on the specific process of synthesizing ticlopidine. For instance, the outcome might be the successful synthesis of ticlopidine .

Synthesis of Polysubstituted Pyrroles

A compound similar to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one” has been used in the synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition .

Method of Application

The compound was used in intermolecular cycloaddition with dialkyl acetylene dicarboxylate/ethylbutynoate in the presence of a combination of sodium dodecyl sulphate (SDS) and Triton X-100 surfactants using water as a solvent at room temperature in 2–6 h under microwave conditions (10 min) .

Results or Outcomes

The result was the successful synthesis of polysubstituted pyrrole derivatives with good to excellent yields .

Synthesis of Anti-inflammatory Agents

1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, a compound related to “1-[4-(Thiophen-2-yl)phenyl]ethan-1-one”, acts as an anti-inflammatory agent .

Method of Application

The specific methods of application or experimental procedures would depend on the specific process of synthesizing the anti-inflammatory agent. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea might be used in a certain step of the synthesis process .

Results or Outcomes

The results or outcomes would depend on the specific process of synthesizing the anti-inflammatory agent. For instance, the outcome might be the successful synthesis of the anti-inflammatory agent .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-thiophen-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCHCIWHJLPPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398792
Record name 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one

CAS RN

35294-37-2
Record name 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ex-17A: 4′-Bromoacetophenone (3.98 g, 20 mmol) was dissolved in ethylene glycol dimethyl ether and then the solution was degassed with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol) was added, and the solution was further degassed for 10 minutes. Thiophene-2-boronic acid (3.07 g, 24 mmol) was added followed by the addition of sodium carbonate solution (2 M, 45 mL). The mixture was stirred at reflux under nitrogen overnight. Most of the solvent was removed, and water was added to the remainder. The solid was filtered out and recrystallized from ethanol and water to give 3.85 g of the desired 4′-(thien-2-yl)acetophenone as a solid, 95% yield. 1H-NMR (CDCl3) δ 7.97 (d, J=9 Hz, 2H), 7.70 (d, J=9 Hz, 2H), 7.44 (d, J=4 Hz, 1H), 7.38 (d, J=5 Hz, 1H), 7.11–7.14 (m, 1H), 2.62 (s, 3H). HMRS (EI) calcd. for C12H10OS: 202.0452; found: 202.0454.
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45 mL
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2.31 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Zhang, H Yue, P Sun, L Hua, S Liang, Y Ou… - European Journal of …, 2021 - Elsevier
NLRP3 inflammasome activation plays a critical role in inflammation and its related disorders. Herein we report a hit-to-lead effort resulting in the discovery of a novel and potent class of …
Number of citations: 17 www.sciencedirect.com
A Janaagal, Sanyam, A Mondal… - The Journal of Organic …, 2023 - ACS Publications
Zinc(II)porphyrin catalyzed light induced C–H arylation of heteroarenes from anilines is discussed. The method is nontoxic and efficient, using only 0.5 mol % of porphyrin catalyst to …
Number of citations: 3 pubs.acs.org

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